molecular formula C16H20BrN5O4 B496349 4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

Cat. No.: B496349
M. Wt: 426.26g/mol
InChI Key: ALKVUZKIUDXNMG-UHFFFAOYSA-N
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Description

4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxadiazole ring, a brominated benzyl group, and an allyloxy substituent. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:

    Formation of the Benzyl Intermediate:

    Amination: The brominated allyloxybenzyl intermediate is then reacted with an appropriate amine to form the benzylamine derivative.

    Oxadiazole Ring Formation: The benzylamine derivative undergoes cyclization with a suitable carboxamide precursor to form the oxadiazole ring.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with an aminoethyl group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH₂).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Cell Signaling Pathways: Affecting cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
  • N-(2-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide

Uniqueness

4-AMINO-N-[2-({[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the allyloxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

Molecular Formula

C16H20BrN5O4

Molecular Weight

426.26g/mol

IUPAC Name

4-amino-N-[2-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C16H20BrN5O4/c1-3-6-25-14-11(17)7-10(8-12(14)24-2)9-19-4-5-20-16(23)13-15(18)22-26-21-13/h3,7-8,19H,1,4-6,9H2,2H3,(H2,18,22)(H,20,23)

InChI Key

ALKVUZKIUDXNMG-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Br)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Br)OCC=C

Origin of Product

United States

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